

# Application Notes and Protocols: MLCK Inhibitor Peptide 18

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Compound of Interest		
Compound Name:	MLCK inhibitor peptide 18	
Cat. No.:	B549483	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and use of **MLCK Inhibitor Peptide 18**, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).
The included protocols and signaling pathway information are intended to facilitate its application in research and drug development.

## **Product Information**

**MLCK Inhibitor Peptide 18** is a cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase with an IC<sub>50</sub> of 50 nM.[1][2][3][4][5] It exhibits high selectivity for MLCK, with a 4,000-fold lower affinity for CaM kinase II.[1][3][4][5] This inhibitor is competitive with respect to the substrate. It is a valuable tool for studying the physiological roles of MLCK in processes such as smooth muscle contraction, endothelial barrier function, and cell migration. [6][7][8]

## **Solubility Data**

The solubility of **MLCK Inhibitor Peptide 18** in various solvents is summarized in the table below. It is important to note that for aqueous solutions, ultrasonic treatment may be necessary to achieve complete dissolution.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22  $\mu$ m filter before use.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it appropriately.[2][4]

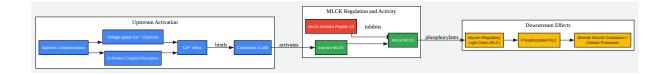


Solvent	Solubility	Reference
Water	1 mg/mL	
90 mg/mL	[1]	
100 mg/mL (ultrasonication may be required)	[3]	
≥49.4 mg/mL	[5]	_
DMSO	5 mg/mL	[2][9]
≥58.5 mg/mL	[5]	
DMF	12 mg/mL	[2][9]
Ethanol	12 mg/mL	[2][9]
≥45.3 mg/mL	[5]	
PBS (pH 7.2)	5 mg/mL	[2][9]

# **Signaling Pathway**

Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and other cellular processes. Its activation is dependent on intracellular calcium levels. An increase in intracellular Ca<sup>2+</sup> leads to the binding of Ca<sup>2+</sup> to calmodulin (CaM). The Ca<sup>2+</sup>/CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain (RLC) of myosin II, which in turn initiates the contraction of smooth muscle and actomyosin-based cellular activities.[6][8][10]





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**MLCK Signaling Pathway** 

# **Experimental Protocols**Preparation of Stock Solutions

Water Stock Solution (e.g., 10 mg/mL):

- Weigh out the desired amount of MLCK Inhibitor Peptide 18.
- Add the appropriate volume of sterile, deionized water.
- If the peptide does not dissolve readily, sonicate the solution in a water bath until it becomes clear.[3]
- Filter-sterilize the solution through a 0.22 μm syringe filter into a sterile tube.[4]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 month; at -80°C, it is stable for up to 6 months.[1][4]

DMSO Stock Solution (e.g., 5 mg/mL):

Weigh out the desired amount of MLCK Inhibitor Peptide 18.



- Add the appropriate volume of anhydrous DMSO.
- Vortex briefly to dissolve the peptide.
- Aliquot the stock solution into smaller volumes.
- Store the aliquots at -20°C or -80°C.

## **In Vitro Kinase Assay Protocol**

This protocol is adapted from a standard method for assessing MLCK activity.

#### Materials:

- MLCK enzyme
- Calmodulin (CaM)
- MLCK Inhibitor Peptide 18
- Synthetic peptide substrate for MLCK (e.g., KKRPQRATSNVFAM-NH2)[3][4]
- [y-32P]ATP
- Assay Buffer: 50 mM HEPES, 1 mM DTT, 1 mg/mL BSA, 5 mM MgCl<sub>2</sub>, 150 mM KCl, 15 mM NaCl, pH 7.5[3][4]
- Activation Solution: 1 μM CaM and 5 μM CaCl<sub>2</sub> in Assay Buffer[3]
- Phosphocellulose filter paper
- 75 mM Phosphoric acid
- 95% Ethanol
- Scintillation cocktail and counter

#### Procedure:

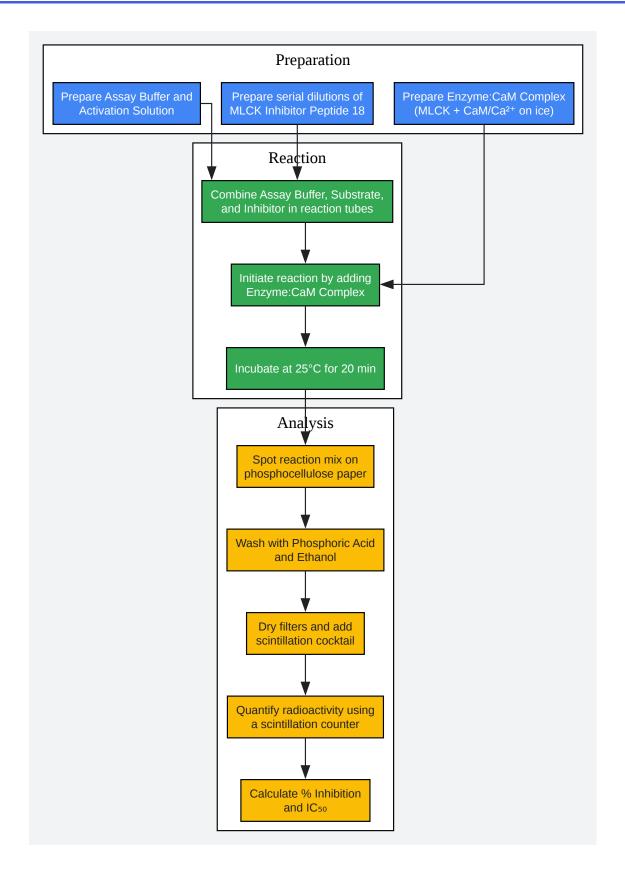
## Methodological & Application





- Prepare the enzyme:CaM complex by incubating MLCK enzyme with the Activation Solution on ice for at least 1 minute.[3]
- Prepare reaction tubes with a final volume of 50 μL. Each reaction should contain the Assay Buffer, 20 μM of the synthetic peptide substrate, and the desired concentration of MLCK Inhibitor Peptide 18.[3][4]
- Initiate the kinase reaction by adding the pre-formed enzyme: CaM complex to the reaction tubes.
- Incubate the reactions at 25°C for 20 minutes.[3][4]
- Stop the reaction by spotting an aliquot of each reaction mixture onto phosphocellulose filter paper.
- Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [y-32P]ATP.
- Perform a final wash with 95% ethanol.[3][4]
- Dry the filter papers and place them in scintillation vials with an appropriate scintillation cocktail.
- Quantify the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percent inhibition relative to a control reaction without the inhibitor. IC<sub>50</sub> values can be determined by testing a range of inhibitor concentrations.





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In Vitro Kinase Assay Workflow



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